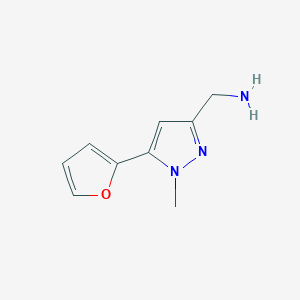![molecular formula C13H17NO3S B1385828 1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one CAS No. 1018302-24-3](/img/structure/B1385828.png)
1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one
Descripción general
Descripción
1-(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one, or simply 1-DPSP, is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of piperidine, a five-membered heterocyclic amine, with a sulfonyl group attached to the nitrogen atom. 1-DPSP is primarily used as an intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and other organic molecules. It is also used in the synthesis of organometallic compounds and as a catalyst in organic reactions. Furthermore, 1-DPSP has been widely studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
1-DPSP has been used in a variety of scientific research applications, such as the synthesis of drugs, agrochemicals, and other organic molecules. It is also used as an intermediate in the synthesis of organometallic compounds and as a catalyst in organic reactions. Furthermore, 1-DPSP has been studied for its potential applications in laboratory experiments, such as the synthesis of other organic compounds and the catalytic synthesis of polymers.
Mecanismo De Acción
The mechanism of action of 1-DPSP is not fully understood. However, it is believed that the sulfonyl group attached to the nitrogen atom of the piperidine ring increases the reactivity of the molecule, allowing it to act as a catalyst in organic reactions. Furthermore, the sulfonyl group may also act as a hydrogen-bond acceptor, which increases the solubility of the compound in organic solvents.
Biochemical and Physiological Effects
1-DPSP has been studied for its biochemical and physiological effects. In vitro experiments have shown that 1-DPSP has antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Furthermore, 1-DPSP has been shown to inhibit the growth of certain cancer cells, including breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-DPSP has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used as a catalyst in organic reactions. Furthermore, 1-DPSP is soluble in organic solvents, making it easier to use in laboratory experiments. However, 1-DPSP is not suitable for use in aqueous solutions, as it is not soluble in water.
Direcciones Futuras
1-DPSP has several potential future applications in scientific research. For example, it could be used in the synthesis of new drugs and agrochemicals. Furthermore, its antimicrobial and anticancer properties could be further studied to develop new treatments for infectious diseases and cancer. Additionally, 1-DPSP could be used as a catalyst in the synthesis of polymers and other organic compounds. Finally, its potential applications in laboratory experiments could be further explored to develop new and more efficient methods for synthesizing organic molecules.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-10-3-4-13(9-11(10)2)18(16,17)14-7-5-12(15)6-8-14/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCDCJFYGMZQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(=O)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1385747.png)





![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)

![1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one](/img/structure/B1385761.png)




